5-[(4-chloro-3-methylphenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide
Overview
Description
5-[(4-chloro-3-methylphenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide is a useful research compound. Its molecular formula is C23H19ClFN3O3 and its molecular weight is 439.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.1098973 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structure-Activity Relationships
Research in the area of benzamide derivatives, such as the study by Kato et al. (1992), focuses on the synthesis of compounds with potential gastrokinetic activity. These compounds were evaluated for their effects on gastric emptying in rats and mice, providing valuable insights into the design of new agents with potential therapeutic applications S. Kato, T. Morie, H. Harada, N. Yoshida, J. Matsumoto, 1992.
Cytotoxicity of Pyrazole Derivatives
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential of pyrazole derivatives in the development of new anticancer agents Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014.
Bioactive Compound Synthesis
The work by Abdel Hafez et al. (2001) on the synthesis of potentially bioactive compounds from Visnaginone demonstrates the continuous interest in exploring novel synthetic routes and the bioactivity of resulting compounds, which could provide a framework for investigating the applications of "5-[(4-chloro-3-methylphenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide" O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001.
Fluorinated Compounds in Medicinal Chemistry
Research by Surmont et al. (2011) on the synthesis of 3-amino-4-fluoropyrazoles highlights the significance of fluorinated compounds in medicinal chemistry, offering a perspective on how "this compound" might be explored for its pharmacological properties Riccardo Surmont, G. Verniest, Mathias De Schrijver, J. Thuring, P. ten Holte, Frederik Deroose, N. De Kimpe*, 2011.
Properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3/c1-15-11-18(5-7-20(15)24)30-14-19-6-8-21(31-19)23(29)26-22-9-10-28(27-22)13-16-3-2-4-17(25)12-16/h2-12H,13-14H2,1H3,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRGGWGVTMFRNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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